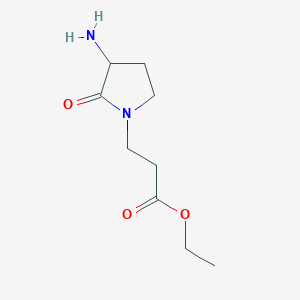
Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is a heterocyclic compound with a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with 3-amino-2-oxopyrrolidine under controlled conditions. One common method includes:
Starting Materials: Ethyl acrylate and 3-amino-2-oxopyrrolidine.
Solvent: Anhydrous ethanol.
Catalyst: Trifluoromethanesulfonic acid.
Reaction Conditions: The reaction mixture is heated in an oil bath at 120-160°C for 16-20 hours under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Contains additional functional groups and is used in the synthesis of Dabigatran etexilate.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)4-6-11-5-3-7(10)9(11)13/h7H,2-6,10H2,1H3 |
InChI Key |
VUJUIGXMMSOIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















